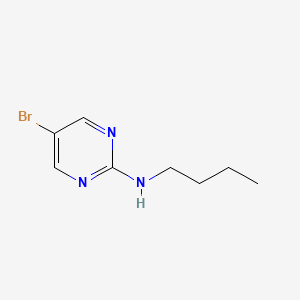

5-Bromo-N-butylpyrimidin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-N-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXIQHMEZRXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675148 | |

| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-71-9 | |

| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Bromo-N-butylpyrimidin-2-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-N-butylpyrimidin-2-amine

Introduction: The Significance of Substituted 2-Aminopyrimidines

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its ability to form key hydrogen bonds and engage in various intermolecular interactions has made it a cornerstone for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4] The strategic functionalization of the pyrimidine ring and the exocyclic amino group allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on a specific, yet important derivative: This compound . The introduction of a bromine atom at the C5 position provides a valuable synthetic handle for further elaboration through cross-coupling reactions, while the N-butyl group modulates lipophilicity and steric profile. This compound serves as a critical intermediate in the synthesis of more complex molecules, including advanced therapeutics.[5] For instance, the 2-amino-5-bromopyrimidine core is a foundational element in the production of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[5]

This document, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and analytical techniques.

Part 1: Synthesis of this compound

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is most efficiently achieved through a two-step sequence. This strategy leverages commercially available starting materials and employs robust, high-yielding reactions common in heterocyclic chemistry.

-

Electrophilic Bromination: The synthesis begins with the regioselective bromination of 2-aminopyrimidine. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the electron-rich C5 position of the pyrimidine ring.

-

Nucleophilic N-Alkylation: The resulting intermediate, 2-amino-5-bromopyrimidine, undergoes N-alkylation with a suitable butylating agent (e.g., 1-bromobutane) to yield the final product.

This approach is logical and efficient, as it builds complexity in a controlled, stepwise manner.

Synthetic Workflow Diagram

The overall synthetic pathway is visualized in the workflow diagram below.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

This protocol is adapted from established procedures for the bromination of activated pyrimidine rings.[6]

-

Materials: 2-aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure:

-

To a round-bottom flask shielded from light, add 2-aminopyrimidine (1.0 eq).

-

Dissolve the starting material in acetonitrile (approx. 10 mL per gram of starting material).

-

Cool the solution in an ice-water bath to 0°C.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature remains below 5°C. The use of NBS is a safer and more selective alternative to elemental bromine.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Wash the resulting solid with cold water, filter under suction, and dry in a vacuum oven to yield 2-amino-5-bromopyrimidine as a white solid.[6] A high yield (typically >95%) is expected for this reaction.[6]

-

Step 2: Synthesis of this compound

This protocol is based on standard N-alkylation methods for 2-aminopyrimidines.[1]

-

Materials: 2-amino-5-bromopyrimidine, Sodium Hydride (NaH, 60% dispersion in mineral oil), 1-Bromobutane, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyrimidine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0°C in an ice-water bath.

-

Carefully add Sodium Hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating the amine to form the highly nucleophilic amide anion. (Caution: Hydrogen gas is evolved).

-

Stir the mixture at 0°C for 30-60 minutes.

-

Slowly add 1-Bromobutane (1.1 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain this compound.

-

Part 2: Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The expected properties of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 14001-71-9 | [7] |

| Molecular Formula | C₈H₁₂BrN₃ | [7] |

| Molecular Weight | 230.10 g/mol | [7] |

| Appearance | Expected to be a solid or oil | - |

| Boiling Point | 318.0 °C at 760 mmHg | [7] |

| Density | 1.429 g/cm³ | [7] |

Spectroscopic Data Analysis

2.2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The expected signals are:

-

Pyrimidine Ring Protons: Two singlets in the aromatic region (typically δ 8.0-8.5 ppm). Due to the symmetrical substitution pattern, the two protons at C4 and C6 will be chemically equivalent and appear as a single peak.

-

N-H Proton: A broad singlet that may appear over a wide range (δ 4.5-5.5 ppm). This signal will disappear upon the addition of D₂O, which is a key diagnostic test.[8][9]

-

Butyl Chain Protons:

-

-CH₂- (adjacent to N): A triplet around δ 3.2-3.4 ppm, deshielded by the adjacent nitrogen atom.[9]

-

-CH₂- (second from N): A multiplet (sextet) around δ 1.5-1.7 ppm.

-

-CH₂- (third from N): A multiplet (sextet) around δ 1.3-1.5 ppm.

-

-CH₃ (terminal): A triplet around δ 0.9-1.0 ppm.

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. Key expected absorption bands include:[10][11]

-

N-H Stretch: A single, sharp band in the range of 3350–3310 cm⁻¹ is characteristic of a secondary amine.[8][10]

-

C-H Stretch (aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

C=N and C=C Stretch (aromatic): Absorptions in the 1650-1550 cm⁻¹ region.

-

N-H Bend: A band may be observed around 1650-1580 cm⁻¹.[10]

-

C-N Stretch: Aromatic C-N stretch is expected around 1335-1250 cm⁻¹, while the aliphatic C-N stretch appears around 1250–1020 cm⁻¹.[11]

-

C-Br Stretch: A band in the lower wavenumber region, typically 600-500 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity, two mass units apart, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[12] For C₈H₁₂BrN₃, these peaks will appear at m/z 229 and 231.

-

Fragmentation: Common fragmentation pathways would include the loss of the butyl group or fragments thereof. For instance, cleavage of the C-N bond could lead to a fragment corresponding to the loss of a propyl radical (CH₂CH₂CH₃), resulting in a significant peak.

Conclusion

This guide has outlined a robust and efficient two-step synthesis for this compound from readily available starting materials. The detailed protocols for bromination and subsequent N-alkylation are based on well-established and reliable chemical transformations. Furthermore, a comprehensive analytical framework for the structural confirmation and purity assessment of the final product has been presented, detailing the expected outcomes from NMR, IR, and Mass Spectrometry. The information provided herein serves as a valuable technical resource for researchers engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and chemical applications.

References

-

Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13936-13950. Available from: [Link]

-

Wang, L., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 952-960. Available from: [Link]

-

Gevorgyan, A. R., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(11), 2967. Available from: [Link]

-

Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances, 10(45), 26863-26877. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link]

-

Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1639. Available from: [Link]

-

International Journal of Scientific Study. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 15, 2026, from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 15, 2026, from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved January 15, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 5-Bromo-N-butylpyrimidin-2-amine: Properties, Structure, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-N-butylpyrimidin-2-amine, a versatile building block in medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structural features, synthesis, reactivity, and its significant role in the creation of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable intermediate due to the presence of a reactive bromine atom and a flexible N-butyl group, offering multiple avenues for synthetic diversification.

Physicochemical Properties and Structural Elucidation

Characterizing a synthetic intermediate is paramount for its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not extensively published, we can infer its properties from available data and the analysis of closely related structures.

General Properties

| Property | Value | Source |

| CAS Number | 14001-71-9 | [1] |

| Molecular Formula | C₈H₁₂BrN₃ | [1] |

| Molecular Weight | 230.1 g/mol | [1] |

| Boiling Point | 318.029 °C at 760 mmHg | [1] |

| Density | 1.429 g/cm³ | [1] |

| Refractive Index | 1.581 | [1] |

| Flash Point | 146.139 °C | [1] |

Structural Analysis

The structure of this compound consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a secondary amine bearing a butyl group.

Caption: 2D Structure of this compound.

While a crystal structure for this compound is not publicly available, analysis of the closely related 5-Bromo-N-methyl-pyrimidin-2-amine reveals that the pyrimidine ring is essentially planar. The bromine and nitrogen substituents are coplanar with the ring. It is expected that the N-butyl analogue would adopt a similar planar pyrimidine core, with the butyl chain having conformational flexibility.

Spectroscopic Characterization (Predicted)

Based on the known spectroscopic properties of similar compounds, the following spectral characteristics can be anticipated for this compound:

-

¹H NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring. The protons of the butyl group would appear as a series of multiplets, with the methylene group adjacent to the amine nitrogen being the most deshielded. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The carbons of the butyl group would appear in the aliphatic region.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine in the region of 3350-3310 cm⁻¹. C-N stretching vibrations for the aromatic amine would be expected around 1335-1250 cm⁻¹.[2]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from a suitable pyrimidine precursor.

Caption: General synthetic workflow for this compound.

Step 1: Bromination of 2-Aminopyrimidine

A common method for the bromination of 2-aminopyrimidine is the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3]

Protocol:

-

Dissolve 2-aminopyrimidine in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide in acetonitrile dropwise while maintaining the low temperature.

-

Allow the reaction to stir overnight at room temperature, protected from light.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water and filter to collect the solid 2-amino-5-bromopyrimidine.

Step 2: N-Alkylation

The introduction of the butyl group can be achieved through a nucleophilic substitution reaction with a butyl halide.

Protocol:

-

Suspend 2-amino-5-bromopyrimidine in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.

-

After stirring for a short period, add 1-bromobutane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its bromine atom, which serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for extending the molecular scaffold and exploring structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine. This is particularly useful for introducing diverse amine functionalities that can engage in crucial hydrogen bonding interactions with biological targets.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery

The 2-amino-5-bromopyrimidine scaffold is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of 5-bromopyrimidines have been explored as inhibitors of several kinases, including:

-

ULK1 (Unc-51 like autophagy activating kinase 1): Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent ULK1 inhibitors, which can block autophagy and induce apoptosis in cancer cells.[6]

-

PLK4 (Polo-like kinase 4): Novel pyrimidin-2-amine derivatives have shown potent inhibitory activity against PLK4, a key regulator of centriole duplication, making it a target for anticancer therapies.[7]

The N-butyl group in this compound can contribute to improved lipophilicity and may engage in hydrophobic interactions within the binding pocket of a target protein, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on the Safety Data Sheet for the related compound 2-Amino-5-bromopyrimidine, the following precautions should be considered when handling this compound. It is imperative to consult a specific and up-to-date Safety Data Sheet (SDS) for the compound before use.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its pyrimidine core, coupled with a reactive bromine handle and a modifiable N-butyl group, provides a versatile platform for the synthesis of diverse compound libraries. The amenability of the bromo group to palladium-catalyzed cross-coupling reactions allows for the facile introduction of various functionalities, enabling extensive exploration of structure-activity relationships. As the quest for novel and selective therapeutics continues, the utility of well-designed intermediates like this compound will undoubtedly remain a critical component of successful drug development programs.

References

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

-

5-bromo-N-ethyl-N-propylpyrimidin-2-amine. PubChem. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

An improved and scalable process for the synthesis of 2-amino-5-bromopyridine. Heterocyclic Letters. [Link]

-

Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate. [Link]

-

The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state and in solution. UNED. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]

-

5-BROMOPYRIMIDIN-2-AMINE | CAS 7752-82-1. Matrix Fine Chemicals. [Link]

-

5-Bromo-N-methyl-pyrimidin-2-amine. National Institutes of Health. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

-

2-Amino-5-bromopyrimidine. PubChem. [Link]

-

mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

2-Amino-5-bromopyridine. PubChem. [Link]

Sources

- 1. 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine | C16H19BrN2 | CID 104030482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-N-butylpyrimidin-2-amine mechanism of action in biological systems

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Bromo-N-butylpyrimidin-2-amine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide provides a comprehensive technical overview of this compound, a specific derivative of this versatile class. Due to the limited direct research on this particular compound, this document synthesizes information from structurally related 2-aminopyrimidine derivatives to propose putative mechanisms of action. We will delve into the potential biological targets, signaling pathways, and cellular effects, grounded in the established pharmacology of the broader 2-aminopyrimidine family. Furthermore, this guide outlines detailed experimental protocols to investigate and validate these hypothesized mechanisms, offering a roadmap for future research and drug development endeavors.

Introduction: The 2-Aminopyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of essential biomolecules such as nucleic acids and vitamins.[3] Its derivatives, particularly the 2-aminopyrimidines, have garnered significant attention in drug discovery due to their remarkable structural versatility and broad spectrum of biological activities.[2] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4]

The chemical properties of 2-aminopyrimidines, including their ability to act as hydrogen bond donors and acceptors, and the potential for substitution at various positions on the pyrimidine ring, allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[5] The introduction of a bromine atom at the 5-position, as in this compound, can significantly influence the compound's electronic properties and its interactions with biological targets.[5] Halogenation can enhance membrane permeability and introduce the possibility of halogen bonding, a specific non-covalent interaction that can contribute to target affinity and selectivity.[6] The N-butyl substituent at the 2-amino position further modulates the lipophilicity and steric profile of the molecule.

Putative Biological Targets and Mechanisms of Action

Based on the established activities of structurally similar 2-aminopyrimidine derivatives, we can hypothesize several potential mechanisms of action for this compound. The primary targets for this class of compounds are often protein kinases and G-protein coupled receptors (GPCRs).

Hypothesis 1: Inhibition of Protein Kinases in Cancer Signaling

Numerous 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7][8]

2.1.1. Putative Target: Fibroblast Growth Factor Receptors (FGFRs)

A series of 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the proliferation of certain breast cancer cells.[7] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to downstream substrates and thereby inhibiting the signaling cascade.

Proposed Signaling Pathway: FGFR Inhibition

Caption: Putative inhibition of the FGFR signaling pathway by this compound.

2.1.2. Putative Target: UNC51-like Kinase 1 (ULK1)

Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of ULK1, a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[9] Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells, making it a promising therapeutic strategy.

Proposed Signaling Pathway: ULK1 Inhibition and Autophagy Blockade

Caption: Hypothesized inhibition of ULK1 and subsequent blockade of autophagy by this compound.

Hypothesis 2: Modulation of Histamine H4 Receptor

Certain 2-aminopyrimidine derivatives have been synthesized as ligands for the histamine H4 receptor (H4R), a GPCR involved in inflammatory and immune responses.[10] Antagonism of H4R has shown potential in treating inflammatory conditions and pain.

Proposed Signaling Pathway: Histamine H4 Receptor Antagonism

Caption: Postulated antagonistic action of this compound at the histamine H4 receptor.

Experimental Protocols for Mechanism Validation

To investigate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific protein kinases, such as FGFRs and ULK1.

Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

-

Reagents and Materials: Recombinant human FGFR4 and ULK1 enzymes, kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known inhibitor for each kinase as a positive control.

-

Procedure: a. Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. e. Calculate the percentage of kinase inhibition for each concentration of the test compound. f. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay directly measures the enzymatic activity of the target kinase in the presence of the compound, providing a quantitative measure of its inhibitory potency.

Cell-Based Assays for Target Engagement and Downstream Effects

Objective: To confirm that this compound engages its target in a cellular context and modulates downstream signaling pathways.

Methodology: Western Blot Analysis

-

Cell Lines: Use cell lines known to have active FGFR or ULK1 signaling (e.g., a breast cancer cell line with FGFR4 amplification or a cancer cell line under nutrient deprivation to induce autophagy).

-

Procedure: a. Treat the cells with varying concentrations of this compound for a specified duration. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against the phosphorylated forms of the target kinase (e.g., p-FGFR, p-ULK1) and key downstream effectors (e.g., p-ERK, LC3-II for autophagy). e. Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH) for normalization. f. Detect the signals using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate. g. Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.

Rationale: This method provides evidence of target engagement within the cell and demonstrates the functional consequence of this engagement on the relevant signaling pathway.

Receptor Binding and Functional Assays

Objective: To assess the binding affinity and functional activity of this compound at the histamine H4 receptor.

Methodology: Radioligand Binding Assay and Calcium Mobilization Assay

-

Reagents and Materials: Membranes from cells expressing recombinant human H4R, a radiolabeled H4R ligand (e.g., [3H]-histamine), this compound, and a known H4R antagonist. For the functional assay, a cell line expressing H4R and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Binding Assay Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by filtration. c. Measure the radioactivity of the bound ligand using a scintillation counter. d. Determine the Ki value of the test compound from competitive binding curves.

-

Functional Assay Procedure: a. Load the H4R-expressing cells with the calcium-sensitive dye. b. Stimulate the cells with an H4R agonist (e.g., histamine) in the presence or absence of varying concentrations of this compound. c. Measure the changes in intracellular calcium concentration using a fluorescence plate reader. d. Determine if the compound acts as an antagonist by its ability to block the agonist-induced calcium response.

Rationale: The binding assay quantifies the affinity of the compound for the receptor, while the functional assay determines its effect on receptor signaling, distinguishing between agonist and antagonist activity.

Summary of Biological Activities of Related 2-Aminopyrimidine Derivatives

| Compound Class/Derivative | Biological Target | Therapeutic Area | Reference |

| 2-Aminopyrimidine derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Cancer | [7] |

| 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | UNC51-like kinase 1 (ULK1) | Cancer | [9] |

| 2-Aminopyrimidine derivatives | Histamine H4 Receptor (H4R) | Inflammation, Pain | [10] |

| 2-Aminopyrimidine derivatives | Various microbial enzymes | Infectious Diseases | [1][2] |

| 2-Aminopyrimidine derivatives | DNA Topoisomerase II | Cancer | [11] |

Conclusion

While direct experimental data on this compound is currently unavailable, its structural similarity to a well-established class of pharmacologically active compounds, the 2-aminopyrimidines, allows for the formulation of several plausible mechanisms of action. The most promising hypotheses involve the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as FGFRs and ULK1, or the modulation of the histamine H4 receptor, which is implicated in inflammatory processes. The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for testing these hypotheses. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents for a range of diseases.

References

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.

- Manorama, P. (2024). A comprehensive overview of 2-aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.

- Fassihi, A., et al. (2017). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research.

- Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557.

- Wang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 542-547.

- This compound. (n.d.). BenchChem.

- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (n.d.). ChemicalBook.

- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv

- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.

- Gupta, A., et al. (2012). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. Medicinal Chemistry Research, 21(9), 2419-2430.

-

Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(19), 6265.

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). BenchChem.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2269.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Bromo-N-butylpyrimidin-2-amine: A Technical Guide

Introduction

5-Bromo-N-butylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data provides a comprehensive chemical fingerprint of the molecule, ensuring its identity and quality for scientific applications. The molecular structure and basic properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14001-71-9 | [1] |

| Molecular Formula | C₈H₁₂BrN₃ | [1] |

| Molecular Weight | 230.1 g/mol | [1] |

| Exact Mass | 229.02100 u | [1] |

| Boiling Point | 318.0 °C at 760 mmHg | [1] |

| Density | 1.429 g/cm³ | [1] |

Molecular Structure

The structural formula of this compound is presented below. The key structural features include a pyrimidine ring, a bromine atom at position 5, and an N-butylamino group at position 2.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar structures and general chemical shift principles.[2][3][4]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data and Interpretation

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | H-4, H-6 |

| ~5.0-5.5 | Broad Singlet | 1H | N-H |

| ~3.4 | Triplet | 2H | N-CH ₂-CH₂-CH₂-CH₃ |

| ~1.6 | Sextet | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| ~1.4 | Sextet | 2H | N-CH₂-CH₂-CH ₂-CH₃ |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH ₃ |

The two protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet at approximately 8.3 ppm due to their chemical equivalence. The N-H proton of the secondary amine will likely appear as a broad singlet between 5.0 and 5.5 ppm, and its chemical shift can be concentration-dependent.[4] The protons of the butyl chain will exhibit characteristic multiplicities and integrations corresponding to their positions relative to the nitrogen atom. The methylene group attached to the nitrogen is expected to be the most deshielded of the alkyl protons.

¹³C NMR Data and Interpretation

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~158 | C-4, C-6 |

| ~105 | C-5 |

| ~42 | N -CH₂-CH₂-CH₂-CH₃ |

| ~31 | N-CH₂-C H₂-CH₂-CH₃ |

| ~20 | N-CH₂-CH₂-C H₂-CH₃ |

| ~14 | N-CH₂-CH₂-CH₂-C H₃ |

The carbon atoms of the pyrimidine ring will appear in the downfield region of the spectrum. The carbon attached to the two nitrogen atoms (C-2) is expected around 162 ppm. The two equivalent carbons C-4 and C-6 are predicted to resonate at approximately 158 ppm. The carbon bearing the bromine atom (C-5) will be significantly shielded and is expected around 105 ppm. The carbon atoms of the butyl group will appear in the upfield region, with the carbon directly attached to the nitrogen being the most deshielded.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are based on the characteristic frequencies for secondary amines and aromatic heterocycles.[6][7]

Experimental Protocol (IR)

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

IR Data and Interpretation

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Medium | N-H stretch (secondary amine) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1620-1580 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1550 | Medium | N-H bend |

| ~1335-1250 | Medium | C-N stretch (aromatic amine) |

| ~700-600 | Medium | C-Br stretch |

The presence of a secondary amine is indicated by a single N-H stretching band in the region of 3350-3310 cm⁻¹.[6] Strong C-H stretching vibrations from the butyl group will be observed between 2960 and 2850 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1620-1580 cm⁻¹ region. A C-N stretching band for the aromatic amine will likely appear between 1335 and 1250 cm⁻¹.[6] The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization: Ionize the sample molecules. In ESI, this is achieved by creating a fine spray of charged droplets. In EI, the sample is bombarded with high-energy electrons.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

MS Data and Interpretation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 229/231 | [M]⁺ (Molecular ion) |

| 173/175 | [M - C₄H₈]⁺ |

| 146/148 | [M - C₄H₉N]⁺ |

The fragmentation of the molecular ion can provide further structural information. A potential fragmentation pathway is depicted below.

Caption: A potential fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust and reliable method for the structural confirmation and characterization of this compound. The predicted spectroscopic data presented in this guide, derived from established principles and comparison with analogous structures, serves as a valuable reference for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident identification and quality control of this important chemical entity in drug development and other scientific endeavors.

References

-

Columbia University. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. [Link]

-

PubChem. 5-bromo-N-butyl-3-methyl-N-phenylpyridin-2-amine. [Link]

-

PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-butylpyrimidin-2-amine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Bromo-N-butylpyrimidin-2-amine, a crucial step in the early-stage drug development process. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, outlining the foundational principles, robust experimental protocols, and data interpretation strategies necessary to generate this critical information. By following the methodologies described herein, scientists can establish a thorough understanding of the compound's behavior in various solvent systems and under different stress conditions, thereby enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

This compound, with the molecular formula C₈H₁₂BrN₃, is a substituted pyrimidine derivative.[1] Understanding its physicochemical properties is paramount for its advancement as a potential drug candidate. Solubility directly impacts bioavailability and the feasibility of liquid formulations, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or even toxic byproducts.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound. It is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind each experimental step, empowering researchers to design and execute self-validating studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BrN₃ | [1] |

| Molecular Weight | 230.1 g/mol | [1] |

| Density | 1.429 g/cm³ | [1] |

| Boiling Point | 318.029 °C at 760 mmHg | [1] |

| XLogP3 | 2.524 | [1] |

The XLogP3 value of 2.524 suggests that this compound has a moderate lipophilicity, which indicates it may have limited solubility in aqueous media and better solubility in organic solvents.[1] Experimental verification of this is essential.

Part I: Solubility Profiling

A comprehensive solubility profile across a range of solvents with varying polarities is a cornerstone of pre-formulation studies. This data informs the selection of appropriate solvent systems for analytical method development, purification, and the creation of various dosage forms.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the presence of the polar pyrimidine ring with nitrogen atoms capable of hydrogen bonding, and the non-polar n-butyl group and bromine atom, creates a molecule with mixed polarity. Therefore, its solubility will be highly dependent on the solvent's properties.

Experimental Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

-

Preparation: Accurately weigh an excess amount of this compound into several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial. A range of solvents should be tested, including but not limited to:

-

Purified Water

-

pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Acetone

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at a specific temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of a pre-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration.

The results should be presented in a clear and concise table. The following is a hypothetical example of how to present the solubility data.

Table 2: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |

| Purified Water | 10.2 | < 0.1 | Practically Insoluble |

| 0.1 N HCl (pH 1.2) | 10.2 | 1.5 | Slightly Soluble |

| pH 7.4 Buffer | 10.2 | < 0.1 | Practically Insoluble |

| Methanol | 5.1 | 25.0 | Soluble |

| Ethanol | 4.3 | 15.0 | Sparingly Soluble |

| Acetonitrile | 5.8 | 10.0 | Sparingly Soluble |

| Acetone | 5.1 | 35.0 | Soluble |

| Ethyl Acetate | 4.4 | 5.0 | Slightly Soluble |

| DMSO | 7.2 | > 100 | Very Soluble |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part II: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors.[2] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3]

Rationale for Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[4] The primary objectives of these studies are:

-

To elucidate the degradation pathways of the drug substance.[2]

-

To identify the likely degradation products.[3]

-

To develop and validate a stability-indicating analytical method that can resolve the drug substance from its degradation products.[4]

-

To understand the intrinsic stability of the molecule.[2]

Experimental Design for Forced Degradation

The forced degradation of this compound should be investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.

A. Hydrolytic Degradation (Acid and Base)

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Given that pyrimidine derivatives can be susceptible to degradation by hot alkali, a careful time course study at a controlled temperature (e.g., 60 °C) is recommended.[5]

-

Neutralization: After the specified time points, withdraw samples, cool them to room temperature, and neutralize them with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the neutralized samples and analyze them using a stability-indicating HPLC method.

B. Oxidative Degradation

-

Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a defined period.

-

Analysis: Withdraw samples at various time points and analyze them directly by HPLC.

C. Thermal Degradation

-

Procedure: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70 °C) for a specified duration.

-

Analysis: At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.

D. Photolytic Degradation

-

Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV-Vis scan |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of the Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for determining the solubility and stability of this compound. While publicly available data is scarce, the detailed experimental protocols and theoretical discussions provided herein equip researchers with the necessary tools to generate this critical information. The successful execution of these studies will enable a robust understanding of the compound's physicochemical properties, which is fundamental for its progression through the drug development pipeline. Future work should focus on the isolation and structural elucidation of any identified degradation products to fully characterize the stability profile of this compound.

References

-

Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

-

Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

-

Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Sharma, G., & Kumar, S. (2020). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential

Abstract

The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for versatile chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant potential of 2-aminopyrimidine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminopyrimidine scaffold.

Introduction: The Significance of the 2-Aminopyrimidine Core

The pyrimidine ring is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA.[1] The 2-aminopyrimidine moiety, characterized by a pyrimidine ring with an amino group at the second position, has emerged as a crucial pharmacophore in the development of novel therapeutics.[2] Its ability to participate in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms facilitates strong binding to biological targets.[2] This has led to the development of several marketed drugs containing the 2-aminopyrimidine scaffold, including the anticancer agents Imatinib, Nilotinib, and Iclaprim, highlighting its clinical significance.[3]

Derivatives of 2-aminopyrimidine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antidiabetic properties.[2][3][4][5] This guide will focus on the most extensively studied and therapeutically relevant of these activities.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of anticancer drugs.[6] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to potent inhibition.[6]

Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting various protein kinases involved in cancer cell proliferation, survival, and metastasis. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[7] Their aberrant activity is a common feature in cancer. Several 2-aminopyrimidine derivatives have been developed as potent CDK inhibitors.[8][9][10] For instance, a series of (4-pyrazolyl)-2-aminopyrimidines have been identified as highly potent and selective CDK2 inhibitors.[9]

Signaling Pathway: CDK-Mediated Cell Cycle Progression

Caption: General mechanism of 2-aminopyrimidine (2-AP) derivatives as CDK inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression of EGFR is implicated in the development of non-small-cell lung cancer (NSCLC).[11] 2-aminopyrimidine derivatives have been designed as potent EGFR inhibitors, including those effective against resistance-conferring mutations like T790M/C797S.[11][12]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrations in FGF/FGFR signaling are found in various cancers. Selective FGFR4 inhibitors based on the 2-aminopyrimidine scaffold have been developed, showing potent enzymatic inhibition and selective suppression of cancer cell proliferation.[13]

Quantitative Data: Potency of 2-Aminopyrimidine Kinase Inhibitors

| Derivative Class | Target Kinase | IC50 Value | Reference |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 nM | [9] |

| 2-(2-aminopyrimidin-4-yl)phenols | CDK1/CDK2 | Potent Inhibition | [10] |

| 2,4-Diaminopyrimidines | CDK7 | 7.21 nM | [7] |

| 2-Phenyl-4-aminopyrimidines | EGFRDel19/T790M/C797S | 0.133 µM | [11] |

| 2-Aminopyrimidines | FGFR4 | 2.6 nM | [13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of 2-aminopyrimidine derivatives against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Test 2-aminopyrimidine derivatives

-

Recombinant human kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Self-Validation:

-

Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Run each concentration in triplicate to ensure data reproducibility.

-

The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[3] 2-Aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[2][3][5]

Spectrum of Activity

Studies have shown that 2-aminopyrimidine derivatives are active against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[14] Some derivatives have also demonstrated the ability to modulate bacterial biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Series | Organism | MIC (µg/mL) | Reference |

| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | S. aureus | 16.26 | [1] |

| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | B. subtilis | 17.34 | [1] |

| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | E. coli | 17.34 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminopyrimidine derivative against a specific microorganism.

Materials:

-

Test 2-aminopyrimidine derivatives

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Grow the microorganism to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation:

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Use a standard antibiotic as a reference compound.

-

Perform the assay in triplicate.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases. 2-Aminopyrimidine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]

Mechanism of Action

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin E2, and various cytokines.[16]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by 2-aminopyrimidine derivatives.

Quantitative Data: COX-2 Inhibition

| Compound | IC50 vs. COX-2 (µmol) | Reference |

| Derivative 5 | 0.04 ± 0.09 | [16] |

| Derivative 6 | 0.04 ± 0.02 | [16] |

| Celecoxib (Standard) | 0.04 ± 0.01 | [16] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the in vitro COX-2 inhibitory activity of 2-aminopyrimidine derivatives.

Materials:

-

Test 2-aminopyrimidine derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound or vehicle at various concentrations.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

-

PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validation:

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Include a vehicle control (DMSO).

-

Run all experiments in triplicate.

Synthesis of 2-Aminopyrimidine Derivatives: A General Workflow

A common and efficient method for synthesizing a diverse library of 2-aminopyrimidine derivatives involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with various amines.[4][6]

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

Experimental Protocol: General Synthesis of 2-Aminopyrimidine Derivatives

Objective: To synthesize a 2-aminopyrimidine derivative via nucleophilic substitution.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine

-

Triethylamine

-

Ethanol (or solvent-free conditions)

-

Distilled water

-

TLC plates

-

Hexane and Ethyl acetate (for TLC)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine. The reaction can be performed in a solvent like ethanol or under solvent-free conditions.

-

Heating: Heat the reaction mixture at 80-90°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, add distilled water to the mixture to precipitate the product.

-

Isolation and Purification: Filter the precipitate and wash with water. The crude product can be purified by crystallization from ethanol.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared) spectroscopy.

Future Perspectives and Conclusion

The 2-aminopyrimidine scaffold continues to be a highly attractive and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel 2-aminopyrimidine-based compounds that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.

-

Exploring New Therapeutic Areas: Investigating the potential of 2-aminopyrimidine derivatives in other disease areas where their mechanisms of action may be relevant.

-

Advanced Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

References

-

Ghannoum, M., Abu Elteen, K., & el-Rayyes, N. R. (1989). Antimicrobial activity of some 2-aminopyrimidines. Microbios, 60(242), 23-33. [Link]

-

Manorama. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426. [Link]

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., Choudhary, M. I., & Lauria, A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.[Link]

-